molecular formula C24H29N3O2S2 B2837234 2-(ethylsulfanyl)-3-phenyl-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene CAS No. 932339-94-1

2-(ethylsulfanyl)-3-phenyl-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene

Cat. No.: B2837234
CAS No.: 932339-94-1
M. Wt: 455.64
InChI Key: MBIHIINAGLMCEF-UHFFFAOYSA-N
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Description

2-(ethylsulfanyl)-3-phenyl-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[45]deca-1,3-diene is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-3-phenyl-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and the introduction of the ethylthio and mesitylsulfonyl groups. Common reagents used in these reactions include organolithium reagents, sulfonyl chlorides, and thiols. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-3-phenyl-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene undergoes various types of chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The mesitylsulfonyl group can be reduced to the corresponding sulfinyl or thiol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the mesitylsulfonyl group can produce sulfinyl or thiol derivatives.

Scientific Research Applications

2-(ethylsulfanyl)-3-phenyl-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-3-phenyl-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene: This compound shares a similar spirocyclic core but lacks the ethylthio and mesitylsulfonyl groups.

    10-Isopropyl-2,7-dimethyl-1-oxaspiro[4.5]deca-3,6-diene: Another spirocyclic compound with different substituents.

Uniqueness

2-(ethylsulfanyl)-3-phenyl-8-(2,4,6-trimethylbenzenesulfonyl)-1,4,8-triazaspiro[45]deca-1,3-diene is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-ethylsulfanyl-2-phenyl-8-(2,4,6-trimethylphenyl)sulfonyl-1,4,8-triazaspiro[4.5]deca-1,3-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O2S2/c1-5-30-23-21(20-9-7-6-8-10-20)25-24(26-23)11-13-27(14-12-24)31(28,29)22-18(3)15-17(2)16-19(22)4/h6-10,15-16H,5,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIHIINAGLMCEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2(CCN(CC2)S(=O)(=O)C3=C(C=C(C=C3C)C)C)N=C1C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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